molecular formula C16H20N6O3 B6504159 ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate CAS No. 1396848-09-1

ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate

Cat. No.: B6504159
CAS No.: 1396848-09-1
M. Wt: 344.37 g/mol
InChI Key: STROIGDIMKGKKL-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.15968852 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2} with a molecular weight of approximately 246.265 g/mol. The structure features a piperazine ring substituted with a tetrazole moiety and an ethyl ester functional group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₂
Molecular Weight246.265 g/mol
CAS Number84113-76-8
LogP1.2116
PSA69.90 Ų

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study published in Pharmaceuticals, a series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Ethyl 4-[...]-piperazine5075
Control (Penicillin)3146

These findings suggest that the presence of the tetrazole ring enhances the antimicrobial properties of the compound.

The biological activity of this compound can be attributed to its ability to interact with specific microbial enzymes or receptors. The tetrazole moiety is known to participate in hydrogen bonding and π–π interactions with target proteins, which can disrupt essential cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the tetrazole substituents can significantly influence potency and selectivity.

Key Findings from SAR Analysis:

  • Substituent Effects : The introduction of various substituents on the tetrazole ring has been shown to enhance antimicrobial activity. For instance, compounds with electron-donating groups at specific positions on the aromatic ring exhibited increased efficacy .
  • Piperazine Modifications : Alterations in the piperazine structure can affect binding affinity to target sites, thereby modulating biological activity .

Properties

IUPAC Name

ethyl 4-[2-(4-methylphenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-3-25-16(24)21-10-8-20(9-11-21)15(23)14-17-19-22(18-14)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STROIGDIMKGKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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